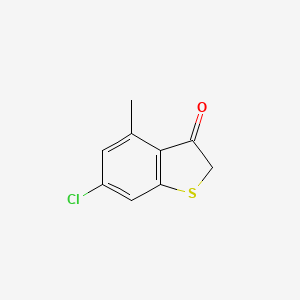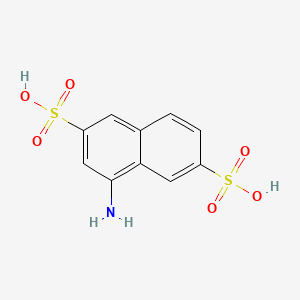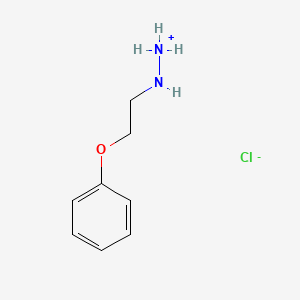
(2-Phenoxyethyl)hydrazine hydrochloride
描述
(2-Phenoxyethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a hydrazine derivative, characterized by the presence of a phenoxyethyl group attached to a hydrazine moiety. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxyethanol with hydrazine hydrate in the presence of hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-phenoxyethanol and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions, usually at temperatures ranging from 80°C to 100°C.
Procedure: 2-phenoxyethanol is added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or water). Hydrochloric acid is then added dropwise to the reaction mixture. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing the solid from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-phenoxyethanol and hydrazine hydrate are handled in industrial reactors.
Continuous Reflux: The reaction is carried out in continuous reflux systems to ensure efficient mixing and heat transfer.
Automated Isolation: The product is isolated using automated filtration and recrystallization systems to ensure high purity and yield.
化学反应分析
Types of Reactions
(2-Phenoxyethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Hydrazones, amines, or other reduced derivatives.
Substitution Products: Alkylated or acylated hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, (2-Phenoxyethyl)hydrazine hydrochloride is used as a building block for the synthesis of various organic molecules. It is particularly useful in the preparation of hydrazones, which are intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of hydrazine-sensitive enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2-Phenoxyethyl)hydrazine hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins, leading to enzyme inhibition or modification. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylhydrazine hydrochloride: Similar in structure but lacks the phenoxyethyl group.
(2-Phenoxyethyl)amine hydrochloride: Similar but contains an amine group instead of a hydrazine moiety.
(2-Phenoxyethyl)hydrazine: The free base form without the hydrochloride salt.
Uniqueness
(2-Phenoxyethyl)hydrazine hydrochloride is unique due to the presence of both the phenoxyethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
属性
IUPAC Name |
2-phenoxyethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962416 | |
| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4230-21-1 | |
| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
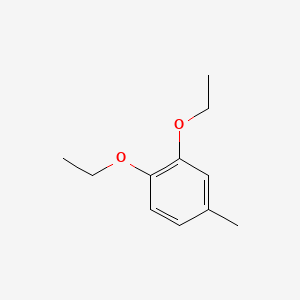
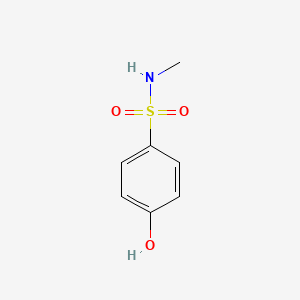
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
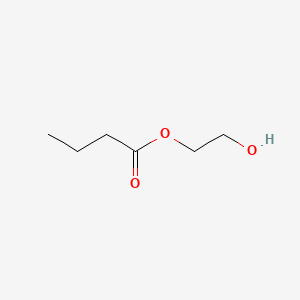
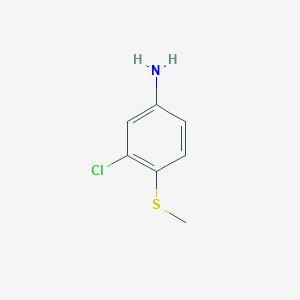
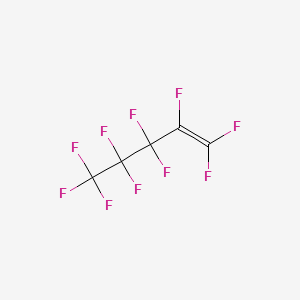
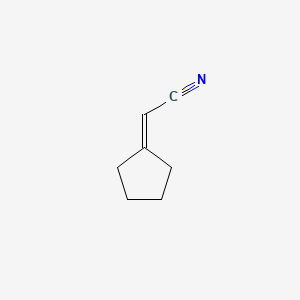
![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)
